Glucocorticoid Receptor Binding Affinity: Direct Comparative Measurement
Hydrocortisone butyrate (HCB) demonstrates measurable glucocorticoid receptor (GR) binding affinity in rat thymus cytosol with a relative affinity of 12.4 compared to a reference standard . In the rat granuloma assay for anti-inflammatory effect, HCB exhibits potency comparable to hydrocortisone and hydrocortisone 21-acetate . However, in human vasoconstrictor assays—a validated surrogate for clinical potency—HCB achieves a vasoconstrictor potency score of 50.0 compared to fluocinolone 16,17-acetonide as a reference , indicating substantially enhanced vasoconstrictive activity relative to unmodified hydrocortisone.
| Evidence Dimension | Vasoconstrictor potency (human assay) and GR relative binding affinity (rat thymus cytosol) |
|---|---|
| Target Compound Data | Hydrocortisone butyrate: Vasoconstrictor potency = 50.0 vs fluocinolone acetonide reference; GR relative affinity = 12.4 |
| Comparator Or Baseline | Hydrocortisone and hydrocortisone 21-acetate: anti-inflammatory potency comparable to HCB in rat granuloma assay but with lower vasoconstrictor potency |
| Quantified Difference | HCB exhibits 50.0 vasoconstrictor potency score, representing enhanced topical activity versus unmodified hydrocortisone |
| Conditions | Rat thymus cytosol GR binding assay; human vasoconstrictor assay; rat granuloma anti-inflammatory assay |
Why This Matters
This quantifies the pharmacological basis for HCB's moderate potency classification, enabling informed selection over hydrocortisone base or acetate for conditions requiring stronger anti-inflammatory action without progressing to potent or super-potent fluorinated corticosteroids.
